
Fmoc-N-(propyl)-glycine
描述
Fmoc-N-(propyl)-glycine: is a derivative of glycine where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the glycine is substituted with a propyl group. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions: One common method involves the use of Fmoc chloride to protect the amino group, followed by alkylation with a propyl halide under basic conditions . Another method involves the use of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) for the protection step .
Industrial Production Methods: Industrial production of Fmoc-N-(propyl)-glycine often employs solid-phase synthesis techniques. The process involves loading the amino acid onto a resin, followed by sequential addition of reagents to introduce the Fmoc and propyl groups. This method allows for high yields and purity .
化学反应分析
Types of Reactions: Fmoc-N-(propyl)-glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed using bases like piperidine or pyrrolidine, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in dimethylformamide (DMF) or pyrrolidine in less polar solvent mixtures.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Removal of the Fmoc group, yielding free amines.
科学研究应用
Chemistry: Fmoc-N-(propyl)-glycine is widely used in peptide synthesis, particularly in the preparation of peptides with modified side chains. It serves as a building block for the synthesis of complex peptides and proteins .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a precursor for the production of various bioactive compounds .
作用机制
The mechanism of action of Fmoc-N-(propyl)-glycine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
相似化合物的比较
- Fmoc-N-(methyl)-glycine
- Fmoc-N-(ethyl)-glycine
- Fmoc-N-(butyl)-glycine
Comparison: Fmoc-N-(propyl)-glycine is unique due to the presence of the propyl group, which imparts specific steric and electronic properties. Compared to Fmoc-N-(methyl)-glycine and Fmoc-N-(ethyl)-glycine, the propyl group provides greater hydrophobicity and bulkiness, which can influence the folding and stability of the resulting peptides. Fmoc-N-(butyl)-glycine, on the other hand, has a longer alkyl chain, which can further increase hydrophobic interactions but may also introduce steric hindrance .
属性
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSPPCXYCLZPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromo-6-[(methylamino)methyl]phenol](/img/structure/B1445018.png)
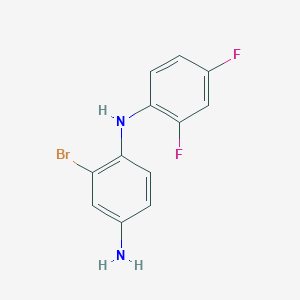


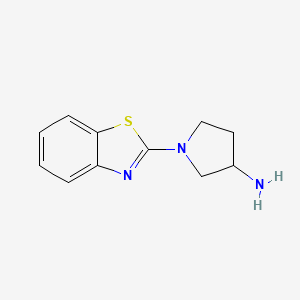
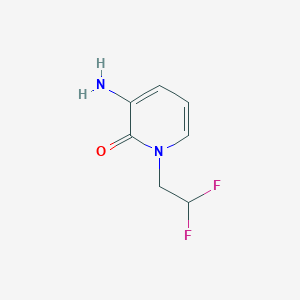
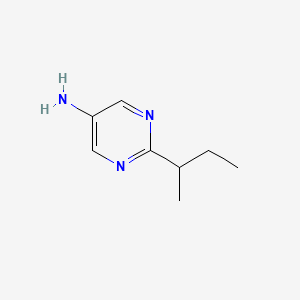

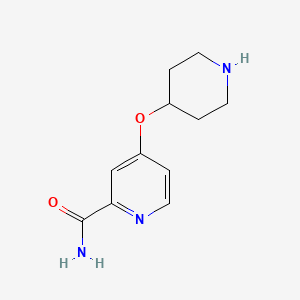
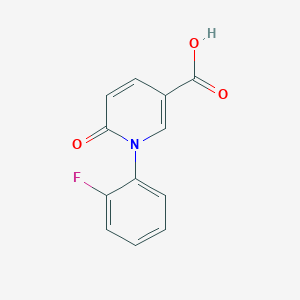
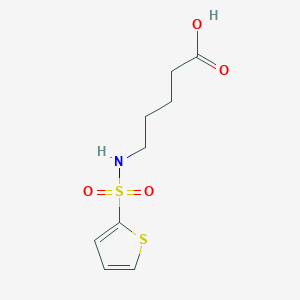

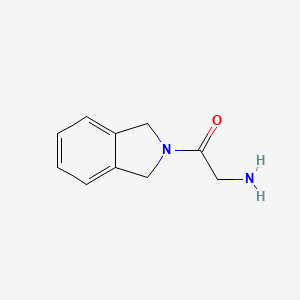
![1-ethyl-4-[(pyrrolidin-3-yloxy)methyl]-1H-pyrazole](/img/structure/B1445037.png)
